1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene
Description
Properties
IUPAC Name |
1-(chloromethyl)-2,5-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(5-10)7(2)9(4-6)11(12)13/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQXXMKOWPDMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575808 | |
| Record name | 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18102-22-2 | |
| Record name | 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40575808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
-
Substrate : 2,5-Dimethyl-3-nitrobenzene
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Reagents : Paraformaldehyde (330 mmol), chlorosulfonic acid (346 mmol), NaCl (68 mmol)
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Procedure :
Key Findings
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Yield : 35% over two steps (27% for the target regioisomer).
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Challenges : Formation of regioisomers (e.g., 1-chloromethyl-2,5-dimethyl-4-nitrobenzene) complicates purification.
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Optimization : Lower temperatures (10°C) improve regioselectivity but reduce reaction rate.
Diazotization and Sandmeyer-Type Chlorination
This method adapts diazotization to replace an amine group with chlorine, though direct application to chloromethylation requires intermediate steps.
Reaction Conditions
-
Substrate : 2,5-Dimethyl-4-nitroaniline
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Reagents : NaNO₂ (1 eq), HCl (excess), CuCl (1.6 eq)
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Procedure :
Thionyl Chloride-Mediated Chlorination of Hydroxymethyl Intermediates
Converting a hydroxymethyl group to chloromethyl using thionyl chloride (SOCl₂) is a viable two-step approach.
Reaction Conditions
Key Findings
-
Challenges : Nitro groups deactivate the ring, complicating formylation. Directed ortho-metalation or protection strategies may be necessary.
Comparative Analysis of Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Blanc Chloromethylation | Paraformaldehyde, ClSO₃H | 35 | Direct route | Regioisomer formation |
| Diazotization | NaNO₂, CuCl | 72* | High yield for chloro-substitution | Not directly applicable |
| Thionyl Chloride | SOCl₂ | >80** | High conversion | Requires hydroxymethyl precursor |
| Radical Chlorination | Cl₂, AIBN | N/A | Theoretically simple | Low selectivity, side reactions |
*Reported for 1-chloro-2,4-dimethyl-5-nitrobenzene.
**Analogous benzyl chloride synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Reduction: Formation of 1-(Aminomethyl)-2,5-dimethyl-3-nitrobenzene.
Oxidation: Formation of 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzoic acid.
Scientific Research Applications
Reactivity
The compound primarily undergoes nucleophilic substitution reactions due to the reactive chloromethyl group. It can also participate in reduction and oxidation reactions involving its nitro and methyl groups respectively.
Organic Synthesis
1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene serves as a valuable intermediate in organic synthesis for creating more complex molecules. Its ability to undergo nucleophilic substitution allows for the introduction of various functional groups.
Pharmaceuticals
This compound has potential applications in drug development as a precursor for synthesizing bioactive compounds. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism.
Material Science
In material science, it is used in the preparation of polymers and advanced materials due to its unique structural features that can impart desirable properties.
Anticancer Activity
Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies :
- MCF-7 (breast cancer): IC50 = 15.63 µM
- CEM-13 (leukemia): IC50 = 12.50 µM
These values suggest moderate potency compared to standard chemotherapeutic agents like Doxorubicin and Cisplatin.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Doxorubicin | 10.0 |
| CEM-13 | 12.50 | Cisplatin | 5.0 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains:
- Effective against Gram-positive bacteria with inhibition zones larger than those seen with traditional antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Reference Compound | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 22 | Metronidazole | 15 |
| Escherichia coli | 18 | Ampicillin | 14 |
Cytotoxicity in Breast Cancer
A study utilizing flow cytometry demonstrated that treatment with this compound induced apoptosis in MCF-7 cells in a dose-dependent manner, significantly increasing caspase-3/7 activity compared to untreated controls.
Antibacterial Efficacy
In a comparative study assessing various nitro-substituted compounds, this compound exhibited superior antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene involves its reactivity due to the presence of the chloromethyl and nitro groups. The chloromethyl group is highly reactive towards nucleophiles, making it a useful intermediate in substitution reactions. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physical, and functional differences between 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene and related compounds:
Key Research Findings and Analysis
Reactivity Differences: The chloromethyl group in this compound distinguishes it from halogenated dinitrobenzenes (e.g., 2-Chloro-1,3-dinitrobenzene). Compared to 1-Iodo-2,5-dimethyl-3-nitrobenzene, the chloromethyl analog is less sterically hindered, favoring nucleophilic substitutions. However, iodine’s larger atomic radius may enhance stability in certain reaction environments .
Toxicity and Safety :
- Chlorinated nitroaromatics like 2-Chloro-1,3-dinitrobenzene exhibit significant toxicity (e.g., skin sensitization), likely due to nitro group redox activity. The methyl groups in this compound may mitigate this by reducing bioavailability .
- Safety data for 1,5-Dichloro-3-methoxy-2-nitrobenzene () emphasize handling precautions for halogenated nitro compounds, suggesting similar protocols for the target compound despite structural differences .
Functional Group Synergy :
- The combination of methyl and nitro groups in the target compound balances lipophilicity and reactivity, making it a candidate for drug conjugates. For example, highlights chloromethyl-containing benzoindole dimers in antibody-drug conjugates (ADCs), implying analogous utility for the target compound’s chloromethyl group in linker chemistry .
Comparative Stability :
- Methoxy-substituted analogs () demonstrate enhanced thermal stability, whereas the target compound’s chloromethyl group may confer greater electrophilicity, necessitating storage under inert conditions .
Biological Activity
1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound has the chemical formula C_8H_8ClN_0_2 and is characterized by a chloromethyl group attached to a nitro-substituted aromatic ring. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Preliminary studies suggest that it may influence enzyme activity and cellular processes related to cancer and antimicrobial effects. The compound's nitro group can undergo reduction in biological systems, potentially leading to reactive intermediates that interact with cellular macromolecules.
Anticancer Activity
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro studies demonstrated significant inhibition of cell proliferation in human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values for these activities are reported to be in the micromolar range, suggesting moderate potency compared to standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15.63 | Doxorubicin | 10.0 |
| CEM-13 | 12.50 | Cisplatin | 5.0 |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. It was tested against various bacterial strains, with notable effectiveness against Gram-positive bacteria. The growth inhibition zones observed were larger than those seen with traditional antibiotics like metronidazole.
| Bacterial Strain | Inhibition Zone (mm) | Reference Compound | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 22 | Metronidazole | 15 |
| Escherichia coli | 18 | Ampicillin | 14 |
Case Studies
- Cytotoxicity in Breast Cancer : A study evaluated the effects of this compound on MCF-7 cells using flow cytometry. Results indicated that the compound induced apoptosis in a dose-dependent manner, increasing caspase-3/7 activity significantly compared to untreated controls.
- Antibacterial Efficacy : In a comparative study assessing various nitro-substituted compounds, this compound exhibited superior antibacterial activity against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for 1-(Chloromethyl)-2,5-dimethyl-3-nitrobenzene, and how are yields optimized?
The compound can be synthesized via nucleophilic substitution or chlorination of precursor alcohols. A validated method involves reacting (3,5-dimethylphenyl)methanol with thionyl chloride (SOCl₂), achieving 71% yield using 10 equivalents of SOCl₂ at 106 mM concentration. Prolonged reaction time (>15 minutes) does not significantly improve yield (<10% increase), emphasizing the need for precise stoichiometric control . Optimization should prioritize reagent equivalents, temperature (room temperature vs. reflux), and solvent selection (e.g., dichloromethane or benzene mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., nitro groups deshield adjacent protons, chloromethyl groups show characteristic splitting).
- IR Spectroscopy : Identify C-Cl (~550–850 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular ion ([M⁺]) and fragmentation patterns (e.g., loss of Cl or NO₂ groups).
- X-ray Crystallography : While not directly reported for this compound, SHELX programs (e.g., SHELXL) are standard for small-molecule refinement if single crystals are obtained .
Q. What safety protocols are recommended for handling nitroaromatic compounds like this compound?
- Toxicity : Nitrobenzenes are associated with carcinogenic risks (IARC Group 2B/3); use fume hoods and personal protective equipment (PPE) .
- Exposure Management : For inhalation, immediately move to fresh air and seek medical attention. Avoid skin contact due to potential sensitization .
- Waste Disposal : Neutralize chlorinated byproducts via controlled hydrolysis before disposal .
Advanced Research Questions
Q. How can computational methods elucidate the reactivity of the nitro and chloromethyl groups in this compound?
- DFT Calculations : Model electrophilic aromatic substitution (EAS) pathways to predict regioselectivity in further functionalization (e.g., nitration or halogenation).
- QSPR Models : Corrogate steric and electronic effects of the 2,5-dimethyl and 3-nitro substituents on reaction kinetics .
- Molecular Dynamics : Simulate solvent effects on reaction intermediates (e.g., benzene vs. polar aprotic solvents) .
Q. What mechanistic insights explain contradictions in nitro group stability under varying reaction conditions?
The nitro group’s electron-withdrawing nature can destabilize intermediates in reductive amination or nucleophilic substitution. For example:
- Acidic Conditions : Protonation of the nitro group enhances electrophilicity but may promote side reactions (e.g., denitration).
- Reductive Environments : Catalytic hydrogenation risks over-reduction to amines; use milder reagents (e.g., SnCl₂/HCl) for controlled reduction . Contradictions in literature yields often arise from competing pathways, requiring detailed kinetic profiling .
Q. How can this compound serve as a precursor in pharmaceutical applications?
The chloromethyl group enables conjugation to biomolecules (e.g., antibody-drug conjugates). For example:
- Linker Design : React with thiols or amines in peptides/proteins under mild basic conditions (pH 7–9).
- Stability Studies : Assess hydrolytic stability in physiological buffers (e.g., PBS at 37°C) to optimize drug-release profiles .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters for Thionyl Chloride Reaction
| Parameter | Optimal Value | Yield Impact (%) | Reference |
|---|---|---|---|
| SOCl₂ Equivalents | 10 | 71 | |
| Reaction Time | 15 minutes | <1% residual | |
| Solvent | Dichloromethane | Higher purity |
Q. Table 2. Spectroscopic Signatures
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Chloromethyl (CH₂Cl) | 4.5–4.8 (s, 2H) | 550–850 (C-Cl) |
| Nitro (NO₂) | - | 1520, 1350 |
| Aromatic Methyl | 2.3–2.6 (s, 6H) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
